molecular formula C25H32O3 B13405343 (16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

Cat. No.: B13405343
M. Wt: 380.5 g/mol
InChI Key: CHZJRGNDJLJLAW-GPSUACIOSA-N
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Description

(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol involves multiple steps, including the formation of cyclopenta[a]phenanthrene core, introduction of ethynyl and cyclopentyloxy groups, and the final diol formation. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper, to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the ethynyl group can produce alkenes or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory, anti-cancer, or antiviral activities, making it a promising candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with a similar cyclopenta[a]phenanthrene core.

    Ethynylestradiol: A synthetic estrogen used in oral contraceptives, also featuring an ethynyl group.

    Mestranol: Another synthetic estrogen with structural similarities.

Uniqueness

(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H32O3

Molecular Weight

380.5 g/mol

IUPAC Name

(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20?,21?,22?,23-,24?,25+/m1/s1

InChI Key

CHZJRGNDJLJLAW-GPSUACIOSA-N

Isomeric SMILES

CC12CCC3C(C1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5

Canonical SMILES

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5

Origin of Product

United States

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